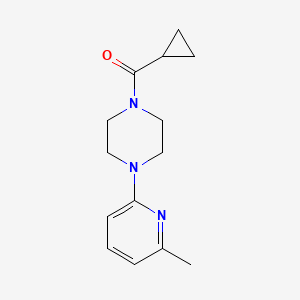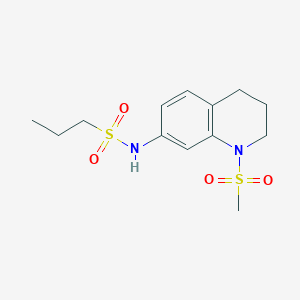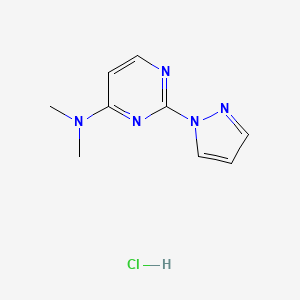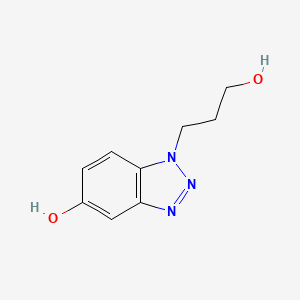![molecular formula C23H21N5O3S2 B2713605 5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-09-9](/img/structure/B2713605.png)
5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds with structural similarities, specifically those integrating thiazolo[4,5-d]pyridazinone motifs and indoline derivatives, have been extensively studied for their antimicrobial and anticancer properties. For instance, 5-substituted-1,3,4-thiadiazole-2-amine derivatives have shown promising DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against various pathogens, including Staphylococcus epidermidis. Moreover, these compounds have displayed cytotoxicity against cancer cell lines, suggesting their potential as chemotherapy agents (Gür et al., 2020).
Positive Inotropic Effects
Research on derivatives like thiadiazinone has revealed their unique ability to enhance myocardial contractility without increasing Ca2+ transients. This mechanism indicates a potential application in treating heart failure by increasing myofilament sensitivity to Ca2+, thus enhancing cardiac performance without the risk of Ca2+ overload (Ferroni et al., 1991).
Inhibition of Lipid Peroxidation
Thiazol-4-one derivatives, closely related to the core structure of the compound , have shown significant lipid peroxidation inhibition effects. This activity is crucial for developing antioxidants, which can prevent oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases (Zvezdanović et al., 2014).
Enzyme Inhibition and Drug Discovery
The structural features of 5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one suggest its potential as a candidate for enzyme inhibition studies. Compounds with similar structures have been explored for their ability to inhibit enzymes like phosphodiesterase III, which plays a significant role in various biochemical pathways. Such inhibitors have applications in treating diseases where modulation of cyclic nucleotide levels is beneficial (Ferroni et al., 1991).
Molecular Docking and Mechanism of Action Studies
The intricate molecular architecture of thiazolo[4,5-d]pyridazin-4(5H)-one derivatives makes them suitable candidates for molecular docking studies to explore their interaction with biological targets. Such studies are foundational in drug development, allowing researchers to understand the binding affinities and mechanism of action at the molecular level. This insight is crucial for designing more effective and selective therapeutic agents (Bertamino et al., 2013).
properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c29-18(27-8-7-15-4-1-2-5-16(15)27)14-28-22(30)20-21(19(25-28)17-6-3-13-32-17)33-23(24-20)26-9-11-31-12-10-26/h1-6,13H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQMLCNDZYCHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=C(C(=N3)C5=CC=CS5)SC(=N4)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)


![1-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2713528.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2713531.png)
![2-chloro-6-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2713534.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2713537.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2713539.png)
![methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate](/img/structure/B2713542.png)
